molecular formula C23H18ClN3O5S B5438332 ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5438332
M. Wt: 483.9 g/mol
InChI Key: OZIODIWMKNRWLJ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C21H17ClN2O3S2 and a molecular weight of 444.962 .


Synthesis Analysis

The synthesis of similar compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene and cysteamine hydrochloride in ethanol at reflux conditions . This approach involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .


Chemical Reactions Analysis

The compound can be synthesized via a reaction involving pyrimidinone derivatives with DMAD and DEAD to yield ethyl-5-(aryl)-2-(2-alkoxy-2-oxoethylidene)-7-methyl-3-oxo-3, 5-dihydro-2H thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives .


Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 230–233 °C . It has a molecular weight of 444.962 .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

ethyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)15-7-5-9-17(12-15)27(30)31)21(28)18(33-23)11-14-6-4-8-16(24)10-14/h4-12,20H,3H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIODIWMKNRWLJ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=CC=C4)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC(=CC=C4)Cl)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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